LYN-1604 hydrochloride

Autophagy ULK1 Kinase Assay

Standard ULK1 modulators often fail to induce autophagy-dependent cell death. LYN-1604 hydrochloride is a direct, high-affinity ULK1 agonist (Kd=291.4 nM) that reliably triggers Beclin-1/LC3-II upregulation in MDA-MB-231 cells, overcoming this limitation. - Direct ULK1 binding validated at Lys50, Leu53, Tyr89 residues. - Validated in vivo EC50 of ~50 mg/kg/day in TNBC xenografts. - High solubility dihydrochloride salt ensures formulation flexibility.

Molecular Formula C33H44Cl3N3O2
Molecular Weight 621.1 g/mol
Cat. No. B608758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYN-1604 hydrochloride
SynonymsLYN-1604 HCl;  LYN-1604 hydrochloride;  LYN-1604;  LYN 1604;  LYN1604; 
Molecular FormulaC33H44Cl3N3O2
Molecular Weight621.1 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl
InChIInChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H
InChIKeyKWFDUNOLEJSFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LYN-1604: ULK1 Activator for Autophagy Research


The compound 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride, commonly known as LYN-1604, is a potent, small-molecule activator of UNC-51-like kinase 1 (ULK1) [1]. It is a tool compound for studying autophagy initiation and has demonstrated anti-cancer efficacy, particularly in triple-negative breast cancer (TNBC) models [2]. Its primary mechanism involves direct binding and activation of ULK1, leading to the induction of autophagy and subsequent cell death [3]. This compound is not intended for therapeutic use and is strictly for research applications .

Pathway study ULK1 direct activation and autophagy initiation research
Model context TNBC cell and xenograft model-response evaluation
Selection logic Activator tool to differentiate from ULK1 inhibitors or mTOR modulators

LYN-1604 Specificity vs. Generic ULK1 Modulators


Substituting LYN-1604 with other ULK1-targeting or autophagy-modulating agents can lead to divergent experimental outcomes due to fundamental differences in their mechanism of action, potency, and downstream biological effects. While other molecules may inhibit ULK1 (e.g., MRT68921, ULK-101) or activate autophagy through different upstream pathways (e.g., mTOR inhibitors like rapamycin), LYN-1604 is a direct, potent agonist of ULK1 that induces autophagy-associated cell death, a phenotype not uniformly observed across the class [1]. Its specific binding interactions with key residues in the ULK1 kinase domain (Lys50, Leu53, Tyr89) further define a unique molecular target engagement profile that is not replicated by other ULK1 modulators like BL-918 . Generic substitution ignores these critical distinctions, potentially invalidating experiments and leading to misinterpretation of ULK1-dependent pathways.

Mechanism mismatch ULK1 inhibitors (e.g., MRT68921) produce opposite cellular outcomes; activation vs. inhibition cannot be interchanged.
Pathway divergence Indirect autophagy inducers (mTOR inhibitors) engage multiple upstream targets, confounding ULK1-specific interpretation.
Binding site context LYN-1604 target engagement profile depends on specific kinase domain interactions not replicated by other ULK1 modulators.

LYN-1604 Comparative Evidence


ULK1 Activation Potency vs. BL-918

LYN-1604 activates ULK1 with an EC50 of 18.94 nM, demonstrating higher potency compared to another ULK1 activator, BL-918, which has a reported EC50 of 24.14 nM . This represents a ~1.27-fold increase in activation potency for LYN-1604 in a comparable in vitro ADP-Glo kinase assay .

ULK1 activation EC50
Head-to-head
LYN-1604: 18.94 nM
BL-918: 24.14 nM
~1.27-fold lower EC50
Supports ULK1 activation potency review
In vitro ADP-Glo kinase assay; direct comparison
Autophagy ULK1 Kinase Assay

TNBC Cell Viability: ULK1 Activator vs. Inhibitor

In MDA-MB-231 triple-negative breast cancer cells, LYN-1604 exhibits an IC50 of 1.66 μM, directly reducing cell viability through ULK1 activation . In contrast, the ULK1 inhibitor MRT68921 is used at an EC50 of 2.6 nM in the same cell line, but functions by inhibiting ULK1, leading to a different cellular outcome and not inducing the same autophagy-associated cell death [1]. This highlights the functional opposition of an activator versus an inhibitor.

Cell viability in MDA-MB-231
Cross-study
LYN-1604 IC50: 1.66 μM (activator, reduces viability)
MRT68921: 2.6 nM (inhibitor, blocks ULK1)
Functional opposition; supports mechanism-of-action differentiation
24h treatment; context-dependent cell outcome
Triple-Negative Breast Cancer Cell Viability MDA-MB-231

In Vivo Anti-Tumor Efficacy in TNBC Xenograft

Oral administration of LYN-1604 significantly suppresses tumor growth in an MDA-MB-231 mouse xenograft model in a dose-dependent manner. An EC50 of ~50 mg/kg/day was observed for tumor growth inhibition on day 14 of treatment . This in vivo proof-of-concept validates LYN-1604 as a tool for preclinical cancer studies, distinguishing it from compounds lacking established in vivo efficacy.

TNBC xenograft response
Reported
EC50 ~50 mg/kg/day (day 14)
dose-dependent tumor growth inhibition vs vehicle
Model-response endpoint context; data to verify
MDA-MB-231 xenograft, oral gavage, 14-day
Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

ULK1 Binding Affinity and Key Residues

LYN-1604 binds to wild-type ULK1 with a high affinity, exhibiting a Kd of 291.4 nM . This binding is critically dependent on specific amino acid residues within the ULK1 kinase domain (Lys50, Leu53, and Tyr89). Mutation of Tyr89 to alanine (Y89A) causes a sharp decrease in binding affinity, confirming the specificity of the interaction and providing a unique tool for probing structure-activity relationships at the ULK1 active site .

ULK1 binding affinity
Supporting
Kd = 291.4 nM (wild-type)
Marked reduction with Y89A mutation
Supports target engagement and binding-site review
SPR or similar; key residues Lys50, Leu53, Tyr89
Binding Affinity Mutagenesis Target Engagement

Autophagy Marker Induction in TNBC Cells

Treatment of MDA-MB-231 cells with LYN-1604 (0.5-2 μM) for 24 hours results in a concentration-dependent increase in Beclin-1 expression and LC3-I to LC3-II conversion, alongside a decrease in p62 levels, which are classic hallmarks of increased autophagic flux . This biochemical signature confirms its role as a bona fide autophagy inducer, distinguishing it from compounds that may increase LC3-II by blocking autophagosome degradation.

Autophagy marker profile
Supporting
↑ Beclin-1, ↑ LC3-II, ↓ p62
concentration-dependent (0.5–2 μM, 24h)
Supports autophagic flux interpretation
MDA-MB-231 cells; classic autophagy induction signature
Autophagy Flux LC3 p62 Biomarkers

Salt Form and Solubility Properties

LYN-1604 is available as a dihydrochloride salt (CAS 2310109-38-5) which offers significantly enhanced water solubility (90 mg/mL) compared to the free base . This high aqueous solubility is a critical advantage for in vivo studies, simplifying formulation and ensuring consistent dosing. It is also soluble in DMSO (45 mg/mL) for in vitro applications .

Solubility & salt form
Context-dependent
Dihydrochloride salt: water 90 mg/mL
DMSO 45 mg/mL
Supports formulation selection for in vivo studies
Enhanced aqueous solubility vs free base; supplier data
Solubility Formulation Stability

LYN-1604 Research Applications


Studying ULK1-Mediated Autophagy Initiation

Use LYN-1604 as a specific, potent activator of ULK1 to dissect the early signaling events in autophagy initiation. Its direct binding to ULK1 (Kd = 291.4 nM) and induction of autophagic markers (increased LC3-II, decreased p62) in TNBC cells provide a clean system for studying the ULK1 complex's role in autophagosome formation . This is in contrast to indirect activators like mTOR inhibitors (e.g., rapamycin), which affect multiple pathways.

Preclinical TNBC Therapeutic Evaluation

Employ LYN-1604 in in vivo xenograft studies to explore the therapeutic potential of targeting ULK1 in TNBC. With a validated in vivo EC50 of ~50 mg/kg/day for tumor growth inhibition in an MDA-MB-231 model, it serves as a robust tool compound for proof-of-concept studies aimed at validating ULK1 as a druggable target for this aggressive cancer subtype . Its dihydrochloride salt form ensures high solubility for reliable oral gavage.

Comparative Studies: Activator vs. Inhibitor

Use LYN-1604 in parallel with ULK1 inhibitors to generate contrasting, mechanism-based control experiments. LYN-1604 induces ULK1-dependent autophagy and cell death, while inhibitors like MRT68921 block these processes [1]. This pairing is essential for confirming that observed biological effects are specifically due to ULK1 activity modulation and not off-target effects.

ULK1 Ligand SAR Studies

Leverage the known binding mode of LYN-1604, which is dependent on residues Lys50, Leu53, and Tyr89, as a scaffold for medicinal chemistry or as a reference compound in screening for novel ULK1 modulators . Its defined binding affinity (Kd = 291.4 nM) makes it a suitable positive control for assay development and validation in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
ULK1-mediated autophagy initiation studies
Direct ULK1 agonist (not mTOR-dependent)
Autophagic flux markers and target engagement assays
TNBC xenograft model-response research
Oral formulation solubility and reported in vivo activity
Tumor growth inhibition endpoint and dose-response modeling
Mechanism-of-action differentiation studies
ULK1 activator vs. inhibitor functional opposition
Cell viability and pathway activation readouts
ULK1 binding site characterization
Defined binding affinity and key residue dependence
Mutagenesis and structure-activity relationship analysis
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